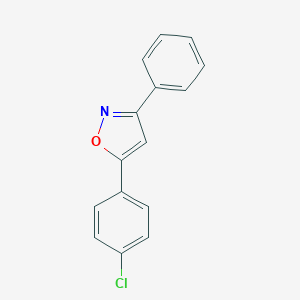

5-(p-Chlorophenyl)-3-phenylisoxazole

説明

The exact mass of the compound 5-(p-Chlorophenyl)-3-phenylisoxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(p-Chlorophenyl)-3-phenylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(p-Chlorophenyl)-3-phenylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

1148-87-4 |

|---|---|

分子式 |

C15H10ClNO |

分子量 |

255.7 g/mol |

IUPAC名 |

5-(4-chlorophenyl)-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C15H10ClNO/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H |

InChIキー |

KRYRJGHZBHLLGM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Cl |

正規SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Cl |

他のCAS番号 |

1148-87-4 |

同義語 |

Isoxazole, 5-(4-chlorophenyl)-3-phenyl- |

製品の起源 |

United States |

Foundational & Exploratory

Chemical structure and properties of 5-(p-Chlorophenyl)-3-phenylisoxazole

An In-depth Technical Guide to 5-(4-Chlorophenyl)-3-phenylisoxazole: Synthesis, Characterization, and Properties

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science. Recognized as a "privileged scaffold," its derivatives exhibit a vast spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] These compounds are also crucial intermediates in the synthesis of complex natural products.[2] Within this important class of molecules, 3,5-diarylisoxazoles represent a significant subclass, where the aromatic substituents at the 3- and 5-positions can be modulated to fine-tune biological activity and physicochemical properties.

This technical guide provides a comprehensive overview of a specific and important derivative: 5-(4-Chlorophenyl)-3-phenylisoxazole. We will delve into its structural characteristics, detailed synthetic protocols, analytical profile, and potential applications. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the handling and study of this compound.

Part 1: Physicochemical and Structural Properties

5-(4-Chlorophenyl)-3-phenylisoxazole is a white crystalline solid at room temperature.[4] Its core identity is defined by the CAS number 1148-87-4.[5][6] The fundamental properties of the molecule are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1148-87-4 | [5][6] |

| Molecular Formula | C₁₅H₁₀ClNO | [5][6] |

| Molecular Weight | 255.70 g/mol | [5] |

| IUPAC Name | 5-(4-chlorophenyl)-3-phenyl-1,2-oxazole | [7] |

| Appearance | White solid / Colorless block-like crystals | [2][4] |

| Melting Point | 178-179 °C | [4] |

Molecular Structure Analysis

The structure of 5-(4-Chlorophenyl)-3-phenylisoxazole has been unequivocally confirmed by single-crystal X-ray diffraction.[1][8] This analysis reveals critical three-dimensional features that govern its interactions with biological systems. The molecule is not planar; the mean plane of the central isoxazole ring is significantly inclined with respect to the planes of the two aromatic rings.[1] Specifically, the dihedral angles between the isoxazole ring and the phenyl and chlorophenyl rings are 38.32° and 43.91°, respectively.[1][2][8]

This twisted conformation is sterically induced by the substituents and has profound implications for drug design. A non-planar structure can prevent undesirable π-π stacking interactions and allow for more specific, directional binding within a protein's active site. The chlorine atom on the para-position of the 5-phenyl ring introduces a region of electronegativity and can participate in halogen bonding, a crucial interaction in modern drug-receptor binding theories.

Part 2: Synthesis and Purification

The most common and efficient synthesis of 3,5-diarylisoxazoles, including the title compound, proceeds via the oxidative cyclization of a chalcone oxime intermediate. This approach offers high yields and excellent regiochemical control.

Synthesis Workflow

The overall process can be visualized as a two-step sequence starting from a readily available chalcone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. meral.edu.mm [meral.edu.mm]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis - chemicalbook [chemicalbook.com]

- 6. Isoxazole, 5-(4-chlorophenyl)-3-phenyl- | 1148-87-4 [chemicalbook.com]

- 7. Isoxazole, 5-(4-bromophenyl)-3-phenyl- | C15H10BrNO | CID 835944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(4-Chlorophenyl)-5-phenylisoxazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol Guide: Synthesis of 3-Phenyl-5-(p-chlorophenyl)isoxazole

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent five-membered heterocycle that serves as a "privileged structure" in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The unique electronic and steric properties of the isoxazole core, arising from the N-O bond, allow it to act as a versatile pharmacophore, engaging with a wide spectrum of biological targets.[1]

The target molecule, 3-phenyl-5-(p-chlorophenyl)isoxazole, is a classic example of a 3,5-diaryl-substituted isoxazole. The synthesis of such unsymmetrically substituted isoxazoles requires methods that offer high regioselectivity to ensure the correct placement of the phenyl and p-chlorophenyl groups at the C3 and C5 positions, respectively. This guide provides a detailed examination of the most robust and widely employed synthetic strategies, offering both mechanistic insights and field-tested laboratory protocols for researchers and drug development professionals.

Overview of Primary Synthetic Strategies

The construction of the 3,5-disubstituted isoxazole core is predominantly achieved through two highly effective and convergent strategies:

-

Strategy A: Condensation and Cyclization of a 1,3-Dicarbonyl Precursor. This is arguably the most common and straightforward approach. It involves the reaction of a 1,3-dielectrophilic species, such as an α,β-unsaturated ketone (chalcone) or a 1,3-diketone, with hydroxylamine or its salts.[3][4] The regioselectivity is dictated by the initial nucleophilic attack of the hydroxylamine on the carbonyl compound.

-

Strategy B: 1,3-Dipolar Cycloaddition. This elegant method involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[5][6] This reaction is highly efficient and offers excellent control over regioselectivity, which is governed by the electronic and steric properties of the two reacting partners.[7]

This document will provide detailed protocols for both approaches, starting with the widely used chalcone-based synthesis.

Featured Protocol: Synthesis via a Chalcone Intermediate

This two-step method first involves the synthesis of an α,β-unsaturated ketone (a chalcone) via a Claisen-Schmidt condensation, followed by its cyclization with hydroxylamine hydrochloride to form the isoxazole ring.[7][8] This approach is valued for its use of readily available starting materials and generally high yields.

Principle and Mechanism

The reaction proceeds in two distinct stages:

-

Claisen-Schmidt Condensation: An aromatic ketone (acetophenone) is deprotonated by a base (e.g., NaOH, KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde (p-chlorobenzaldehyde). The resulting aldol adduct rapidly dehydrates to yield the thermodynamically stable α,β-unsaturated ketone, 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one (a chalcone).[7][8]

-

Isoxazole Ring Formation: The chalcone is then reacted with hydroxylamine hydrochloride. The reaction is initiated by the nucleophilic attack of the hydroxylamine's nitrogen atom on the β-carbon of the unsaturated system (Michael addition), followed by an intramolecular cyclization and subsequent dehydration to furnish the final 3,5-disubstituted isoxazole.[8][9][10]

Visualization of the Chalcone Pathway

Caption: Workflow for the synthesis of the target isoxazole via a chalcone intermediate.

Reagents and Materials

| Reagent/Material | Formula | M.W. | Quantity (10 mmol scale) | Notes |

| Acetophenone | C₈H₈O | 120.15 | 1.20 g (10 mmol) | Starting material for C3-phenyl group. |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.41 g (10 mmol) | Starting material for C5-p-chlorophenyl group. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~10 mL of 10% aq. soln. | Base catalyst for chalcone formation. |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | ~100 mL | Solvent for both steps. |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 1.04 g (15 mmol) | Nitrogen source for the isoxazole ring. |

| Potassium Hydroxide (KOH) | KOH | 56.11 | ~0.84 g (15 mmol) | Base for the cyclization step. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Dilute solution for workup. | For neutralization/precipitation. |

| Diethyl Ether / Ethyl Acetate | - | - | As needed | Extraction solvent. |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed | Drying agent. |

Experimental Protocol

Step A: Synthesis of 1-(phenyl)-3-(p-chlorophenyl)-2-propen-1-one (Chalcone) [7]

-

In a 250 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 50 mL of ethanol with stirring at room temperature.

-

Slowly add 10 mL of a 10% aqueous sodium hydroxide solution dropwise to the stirred mixture. A color change and increase in turbidity should be observed.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, pour the mixture into a beaker containing ~100 g of crushed ice.

-

Acidify the mixture by slowly adding dilute hydrochloric acid until the solution is neutral or slightly acidic (pH ~6-7). A solid precipitate (the chalcone) will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and allow it to air-dry. The crude chalcone can be purified by recrystallization from ethanol if necessary.

Step B: Synthesis of 3-phenyl-5-(p-chlorophenyl)isoxazole [8][10]

-

Place the dried chalcone from Step A (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) into a 100 mL round-bottom flask.

-

Add 50 mL of absolute ethanol to the flask.

-

While stirring, add potassium hydroxide (1.5 eq.) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ~150 mL of ice-cold water. A solid precipitate of the isoxazole product should form.

-

Collect the crude product by vacuum filtration. Wash the solid with cold water.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final 3-phenyl-5-(p-chlorophenyl)isoxazole.

Alternative Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This powerful method constructs the isoxazole ring in a single concerted step from a nitrile oxide and an alkyne. The nitrile oxide is typically generated in situ from an aldoxime to avoid its dimerization.[5][7]

Principle and Mechanism

-

Nitrile Oxide Formation: Benzaldehyde is first converted to benzaldoxime by reacting it with hydroxylamine. The benzaldoxime is then oxidized to generate the highly reactive benzonitrile oxide intermediate. Common methods for this oxidation include using oxidants like sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine reagents.[5][6]

-

[3+2] Cycloaddition: The in situ generated benzonitrile oxide immediately undergoes a 1,3-dipolar cycloaddition reaction with a dipolarophile, in this case, 1-chloro-4-ethynylbenzene. This concerted pericyclic reaction forms the five-membered isoxazole ring with high regioselectivity.[5][11]

Visualization of the 1,3-Dipolar Cycloaddition Pathway

Caption: Workflow illustrating the 1,3-dipolar cycloaddition route to the target isoxazole.

Reagents and Materials

| Reagent/Material | Formula | M.W. | Quantity (5 mmol scale) | Notes |

| Benzaldoxime | C₇H₇NO | 121.14 | 0.61 g (5 mmol) | Precursor to the nitrile oxide. |

| 1-Chloro-4-ethynylbenzene | C₈H₅Cl | 136.58 | 0.68 g (5 mmol) | The alkyne (dipolarophile). |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 0.73 g (5.5 mmol) | Oxidant for nitrile oxide generation. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ~1 mL | Base to facilitate elimination. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | Reaction solvent. |

| Saturated NaHCO₃ solution | - | - | As needed | For workup. |

| Brine | - | - | As needed | For workup. |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed | Drying agent. |

Experimental Protocol

-

In a 100 mL round-bottom flask, dissolve benzaldoxime (1.0 eq.) and 1-chloro-4-ethynylbenzene (1.0 eq.) in 40 mL of dichloromethane.

-

To this solution, add N-chlorosuccinimide (1.1 eq.).

-

Stir the mixture at room temperature and add triethylamine (1.5 eq.) dropwise over 10 minutes. The reaction is often mildly exothermic.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to obtain the pure 3-phenyl-5-(p-chlorophenyl)isoxazole.

Troubleshooting and Scientific Insights

-

Low Yield: For the chalcone method, ensure the base is added slowly and the reaction is given sufficient time for completion. For the cycloaddition method, the primary cause of low yield is often the dimerization of the nitrile oxide intermediate.[7] This can be minimized by ensuring the alkyne is present in the reaction mixture when the nitrile oxide is generated (in situ conditions are critical).[7]

-

Formation of Regioisomers: While the two methods described are highly regioselective for 3,5-disubstituted isoxazoles, other synthetic routes (e.g., starting from unsymmetrical 1,3-diketones) can produce a mixture of regioisomers.[7] The regioselectivity in 1,3-dipolar cycloadditions is governed by frontier molecular orbital (FMO) theory, where the interaction between the HOMO of one component and the LUMO of the other dictates the orientation. The chalcone method's regioselectivity is determined by the hard/soft nature of the electrophilic centers.

-

Catalyst Choice: While the protocols provided are generally catalyst-free (beyond bases), many modern methods employ catalysts to improve efficiency and mildness. Copper(I) and Ruthenium(II) are often used to catalyze [3+2] cycloaddition reactions, though developing metal-free alternatives is a key area of research to improve the greenness of the synthesis.[5]

Conclusion

The synthesis of 3-phenyl-5-(p-chlorophenyl)isoxazole can be reliably achieved through several robust chemical strategies. The cyclization of a chalcone intermediate offers a straightforward, high-yielding path using common laboratory reagents. For a more convergent and elegant approach, the 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide with a terminal alkyne provides excellent regiochemical control. The choice of method will depend on starting material availability, desired scale, and the specific experimental capabilities of the laboratory. Both pathways represent foundational techniques in heterocyclic chemistry and are essential tools for professionals in drug discovery and development.

References

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.

- Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Sciforum.

- Regiospecific synthesis of isoxazoles by reaction of 1-azabutadiene derivatives with hydroxylamine hydrochloride. (N/A). Journal of Heterocyclic Chemistry.

- Isoxazole synthesis. (N/A). Organic Chemistry Portal.

- 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (N/A). Organic Syntheses Procedure.

- Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). ACS Sustainable Chemistry & Engineering.

- New Synthetic Method for 3,5-Disubstituted Isoxazole. (N/A). Chemical Journal of Chinese Universities.

- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (N/A).

- Troubleshooting guide for the synthesis of isoxazole deriv

- The Formation of 2-Isoxazolines in the Reactions of α,β- Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives- A Critical Review. (2025).

- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). Organic & Biomolecular Chemistry.

- 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (N/A). ChemRxiv.

- Synthesis of 3,5-disubstituted isoxazole. (2025).

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry.

- The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN.

- Isoxazole, 5-(4-chlorophenyl)-3-phenyl- synthesis. (N/A). ChemicalBook.

- Synthesis and characterization of some novel isoxazoles via chalcone intermedi

- Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2025).

- Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. (2021).

Sources

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 6. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. researchgate.net [researchgate.net]

- 11. Isoxazole synthesis [organic-chemistry.org]

Application Note: Advanced Crystallization and Purification Strategies for Isoxazole Derivatives

Executive Summary

Isoxazole derivatives represent a critical scaffold in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Valdecoxib (COX-2 inhibitor), Leflunomide (DMARD), and Sulfamethoxazole (antibiotic). However, the synthesis of these five-membered heterocycles—particularly via 1,3-dipolar cycloaddition—frequently results in complex mixtures of regioisomers (typically 3,5- vs. 4,5-disubstituted) and sticky, oil-prone crudes.

This Application Note provides a rigorous, field-proven guide to the purification of isoxazole derivatives. Moving beyond standard chromatography, we focus on crystallization engineering as a scalable method to achieve >99.5% purity. We address the specific physicochemical challenges of the N-O bond polarity and provide protocols for regioisomer resolution and polymorph control.

Physicochemical Profiling & Solvent Selection

The isoxazole ring exhibits a unique polarity profile: the N-O bond creates a local dipole, yet bulky aryl substituents (common in drugs like Valdecoxib) render the molecule lipophilic. Successful crystallization requires balancing these opposing forces.

Solubility Mapping (Van 't Hoff Analysis)

Before attempting scale-up, the solubility limit (

Data Summary: Recommended Solvent Systems Based on empirical data for diaryl-isoxazoles (e.g., Valdecoxib analogs):

| Solvent System | Classification | Application | Mechanism |

| Ethanol (Abs.) | Protogenic | Primary Choice | H-bonding with ring N/O; good temperature coefficient. |

| EtOH / Water (80:20) | Binary | Anti-Solvent | Water acts as a strong anti-solvent to force precipitation of hydrophobic derivatives. |

| EtOAc / Heptane | Binary | Non-Polar | Used for highly lipophilic 3,5-diaryl derivatives; avoids "oiling out." |

| Isopropyl Alcohol (IPA) | Protogenic | Polymorph Control | Slower evaporation/cooling; favors stable thermodynamic polymorphs. |

| Acetone | Aprotic | Regio-Selectivity | Often solubilizes 4,5-isomers while precipitating 3,5-isomers upon cooling. |

Core Crystallization Protocols

Protocol A: Controlled Cooling Crystallization (Metastable Zone Width)

Target: Thermally stable isoxazoles (e.g., Sulfamethoxazole analogs).

Causality: Rapid cooling of isoxazoles often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation, due to their low melting points and conformational flexibility. This protocol maintains the system within the Metastable Zone Width (MSZW).

-

Dissolution: Charge crude isoxazole (10 g) into Ethanol (Abs.) at 75°C. Add solvent in 1 mL aliquots until dissolution is just complete (Saturation Temperature,

). -

Clarification: Filter hot (0.45 µm PTFE) to remove inorganic salts (e.g., NaCl from hydroxylamine hydrochloride neutralization).

-

Seeding: Cool to

. Add 0.1 wt% pure seed crystals. Crucial: Do not skip. Isoxazoles are prone to supersaturation without nucleation. -

Ramp 1 (Nucleation): Hold at seeding temperature for 1 hour to ensure seed growth, not dissolution.

-

Ramp 2 (Growth): Cool at a rate of 0.2°C/min to 5°C.

-

Harvest: Filter and wash with cold (-10°C) Ethanol.

Protocol B: Anti-Solvent Crystallization (The "Water Dump" Refined)

Target: Thermally labile derivatives or those synthesized in aqueous-miscible solvents (DMF, DMSO).

Causality: While standard literature suggests pouring reaction mixtures into crushed ice, this causes uncontrolled nucleation, trapping impurities. This refined protocol uses Dosage-Controlled Precipitation .

-

Prime: Dissolve crude substrate in minimal THF or Methanol at Room Temperature (RT).

-

Anti-Solvent Prep: Prepare a vessel with Water (3x volume of solvent) at 5°C, stirring at 400 RPM.

-

Dosage: Add the organic solution to the water sub-surface via a syringe pump at a rate of 1 mL/min.

-

Why Sub-surface? Prevents local supersaturation at the drop interface, which causes amorphous precipitation.

-

-

Aging: Stir the resulting suspension for 2 hours to allow Ostwald ripening (transformation of amorphous solids to crystalline form).

-

Filtration: Vacuum filter and dry under vacuum at 40°C.

Regioisomer Resolution: The 3,5 vs. 4,5 Challenge

In 1,3-dipolar cycloadditions, a mixture of 3,5-disubstituted (Target) and 4,5-disubstituted (Impurity) isomers is common. They have identical molecular weights but different crystal packing efficiencies.

Mechanism of Separation

The 3,5-isomer is typically more symmetrical and planar, leading to a higher lattice energy and lower solubility compared to the sterically crowded 4,5-isomer. We exploit this "Solubility Gap."

Protocol C: Fractional Crystallization for Regioisomers

-

Screening: Dissolve the mixture (e.g., 80:20 ratio) in hot Acetone .

-

Concentration: Evaporate until the solution becomes slightly cloudy.

-

Reflux: Re-heat to redissolve.

-

Slow Cool: Allow the vessel to reach RT over 4 hours.

-

Observation: The 3,5-isomer (higher melting point) will crystallize first. The 4,5-isomer remains in the mother liquor due to the "kinked" structure disrupting packing.

-

-

Filtration: Collect the crystals (enriched 3,5-isomer).

-

Recycle: The mother liquor can be evaporated and subjected to silica chromatography if the 4,5-isomer is also a desired product.

Advanced Workflow Visualization

Diagram 1: General Purification Workflow

This workflow illustrates the decision matrix from crude synthesis to pure API.

Caption: Decision matrix for isoxazole purification, prioritizing crystallization but integrating chromatography for complex regioisomer mixtures.

Diagram 2: Regioisomer Resolution Logic

Visualizing the separation of 3,5- and 4,5-isomers based on differential solubility.

Caption: Fractional crystallization logic exploiting the lattice energy differences between planar 3,5-isomers and kinked 4,5-isomers.

Polymorphism and Solvates

Isoxazole drugs are notorious for polymorphism. Valdecoxib , for instance, forms a stable orthorhombic form and a hemi-solvate with ethyl methyl ketone.

Critical Control Point: Always perform a final "Slurry Conversion" if the crystal form is critical for bioavailability.

-

Protocol: Suspend the crystallized solid in water (or a non-solvent) and stir at 25°C for 24 hours. This allows the metastable forms to dissolve and reprecipitate as the thermodynamically stable polymorph.

References

-

Solubility of Isoxazole: Detailed analysis of isoxazole polarity and interaction with protic solvents. Source: Solubility of Things.[1]

-

Valdecoxib Polymorphism: Structural analysis of Valdecoxib solvates and packing behavior. Source: CORE (Open Access Research).

-

Synthesis and Purification of Isoxazoles: Protocols for 1,3-dipolar cycloaddition and subsequent workup. Source: BenchChem Technical Support.[2]

-

Regioisomer Challenges: Discussion on separating 3,5- vs 4,5-isomers via crystallization and chromatography. Source: Reddit (r/OrganicChemistry) / Community Discussion.

-

Aqueous Media Synthesis: Green chemistry approaches yielding precipitates that require minimal purification. Source: National Institutes of Health (PMC).

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 5-(p-Chlorophenyl)-3-phenylisoxazole

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry and materials science, making unambiguous structural characterization paramount. This application note provides a detailed guide to the comprehensive NMR analysis of 5-(p-Chlorophenyl)-3-phenylisoxazole, a representative 3,5-diaryl-substituted isoxazole. We present a suite of optimized protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental parameter selection is discussed, and a systematic approach to spectral interpretation is detailed, culminating in the complete and unambiguous assignment of all proton and carbon resonances. This guide is intended for researchers, scientists, and drug development professionals who require robust methods for the structural verification of heterocyclic compounds.

Introduction and Scientific Context

3,5-disubstituted isoxazoles are a class of heterocyclic compounds with a wide spectrum of biological activities.[1] The precise arrangement of substituents on the isoxazole ring is critical for their function, necessitating accurate and reliable analytical techniques for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The analysis of 5-(p-Chlorophenyl)-3-phenylisoxazole presents a typical challenge: assigning the signals of two distinct aromatic systems and linking them correctly to the central isoxazole core. While ¹H NMR can identify the key isoxazole proton (H-4), a full, unambiguous assignment requires a multi-dimensional approach.[2] This note outlines a workflow that leverages COSY, HSQC, and HMBC experiments to create a self-validating system of correlations for complete structural elucidation.[3][4]

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme for 5-(p-Chlorophenyl)-3-phenylisoxazole will be used throughout this document.

Predicted NMR Spectral Data

Based on literature data for analogous 3,5-diaryl isoxazoles, an initial prediction of chemical shifts can be made.[5][6][7] These predictions serve as a valuable starting point for the subsequent detailed analysis. All shifts are referenced to TMS (0 ppm).

| Atom Number | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| 4 | 6.8 - 7.0 | s | 97.0 - 100.0 |

| 2', 6' | 7.8 - 7.9 | m | 126.5 - 127.5 |

| 3', 5' | 7.4 - 7.5 | m | 128.8 - 129.5 |

| 4' | 7.4 - 7.5 | m | 130.0 - 131.0 |

| 1' | - | - | 128.5 - 129.5 (quat.) |

| 2'', 6'' | 7.8 - 7.9 | d (J ≈ 8.5 Hz) | 127.0 - 128.0 |

| 3'', 5'' | 7.4 - 7.5 | d (J ≈ 8.5 Hz) | 129.0 - 130.0 |

| 1'' | - | - | 127.0 - 128.0 (quat.) |

| 4'' | - | - | 135.0 - 137.0 (quat.) |

| 3 | - | - | 162.0 - 164.0 (quat.) |

| 5 | - | - | 168.0 - 171.0 (quat.) |

Experimental Protocols: A Validated Workflow

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of 5-(p-Chlorophenyl)-3-phenylisoxazole.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Rationale: CDCl₃ is a standard choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window.[8] For resolving overlapping aromatic signals, an aromatic solvent like benzene-d₆ could be used to induce Aromatic Solvent Induced Shifts (ASIS), though CDCl₃ is sufficient for this molecule.[9]

-

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Spectroscopy Protocols

-

Instrument Setup: Tune and match the probe for the ¹H frequency. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated shimming.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans (NS): 16.

-

Relaxation Delay (D1): 2 seconds.

-

Rationale: A 2-second delay allows for adequate T1 relaxation of most protons, ensuring quantitative integration is reasonably accurate.

-

-

Acquisition Time (AQ): ~3-4 seconds.

-

-

Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

-

Instrument Setup: Tune and match the probe for the ¹³C frequency. Use the lock and shims from the ¹H experiment.

-

Acquisition Parameters (¹³C):

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans (NS): 1024 or more.

-

Rationale: The low natural abundance and smaller gyromagnetic ratio of ¹³C require a significantly larger number of scans to achieve a good signal-to-noise ratio.

-

-

Relaxation Delay (D1): 2 seconds.

-

-

Acquisition Parameters (DEPT-135):

-

Pulse Program: dept135.

-

Rationale: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating carbon types. It shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.

-

-

Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Reference the spectrum to the residual CDCl₃ signal at 77.16 ppm.

2D NMR Spectroscopy Protocols

-

Purpose: To identify protons that are spin-spin coupled, typically through 2-4 bonds. This is essential for mapping out the connectivity within the phenyl and p-chlorophenyl rings.[10]

-

Acquisition Parameters:

-

Pulse Program: cosygpqf (Gradient-selected, phase-sensitive with Double Quantum Filter).

-

Spectral Width (SW): Same as the ¹H spectrum in both F1 and F2 dimensions.

-

Number of Scans (NS): 2-4 per increment.

-

Increments (F1): 256-512.

-

-

Processing: Process the data using a sine-squared window function in both dimensions, followed by Fourier transformation, phasing, and symmetrization.

-

Purpose: To identify all direct, one-bond correlations between protons and the carbons they are attached to.[4]

-

Acquisition Parameters:

-

Pulse Program: hsqcedetgpsisp2.2 (Phase-sensitive, edited HSQC with adiabatic pulses for multiplicity editing).

-

Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

-

Spectral Width (F1 - ¹³C): Sufficient to cover all protonated carbons (e.g., 90-140 ppm).

-

¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

-

-

Processing: Process using a QSINE window function in F2 and a sine-squared window function in F1. The resulting spectrum will show CH/CH₃ correlations as one color (e.g., blue) and CH₂ correlations as another (e.g., red).

-

Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is the key experiment for connecting the molecular fragments, such as linking the aromatic protons to the quaternary carbons of the isoxazole ring.[3][10]

-

Acquisition Parameters:

-

Pulse Program: hmbcgplpndqf (Gradient-selected, magnitude mode).

-

Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

-

Spectral Width (F1 - ¹³C): Sufficient to cover all carbons, including quaternary (e.g., 90-180 ppm).

-

Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

-

Rationale: An 8 Hz value is a standard compromise that allows for the efficient detection of most ²J(CH) and ³J(CH) couplings in aromatic and heterocyclic systems.

-

-

-

Processing: Process using a sine-squared window function in both dimensions.

Data Analysis, Interpretation, and Visualization

The following workflow provides a logical path to complete structural assignment.

Caption: Logical workflow for NMR data acquisition and analysis.

-

¹H NMR Spectrum:

-

Identify the sharp singlet for H-4 of the isoxazole ring, expected around 6.9 ppm.[2][11]

-

Identify the two distinct aromatic spin systems in the 7.4-7.9 ppm region. The p-chlorophenyl group will appear as two distinct doublets (an AA'BB' system), while the unsubstituted phenyl group will appear as a more complex multiplet.

-

-

¹³C and DEPT-135 Spectra:

-

2D COSY Spectrum:

-

Observe the cross-peaks that confirm the coupling networks within the two aromatic rings. For the p-chlorophenyl ring, a cross-peak will connect the H-2''/6'' doublet to the H-3''/5'' doublet.

-

-

2D HSQC Spectrum:

-

Correlate each proton signal directly to its attached carbon. For example, the H-4 singlet will show a cross-peak to the C-4 carbon signal. This allows for the unambiguous assignment of all protonated carbons.

-

-

2D HMBC Spectrum Analysis:

-

This is the definitive experiment for assigning the full structure. Key expected correlations are visualized below.

-

Caption: Key HMBC correlations for structural assignment.

-

H-4 Correlations (Red): The isoxazole proton H-4 will show a strong three-bond (³J) correlation to C-3 and a two-bond (²J) correlation to C-5. It will also show a crucial ³J correlation to the ipso-carbon of the p-chlorophenyl ring (C-1'').

-

Phenyl Proton Correlations (Blue): The ortho-protons of the phenyl ring (H-2'/6') will show a key ³J correlation to the isoxazole carbon C-3, definitively linking this ring to the 3-position.

-

p-Chlorophenyl Proton Correlations (Green): The ortho-protons of the p-chlorophenyl ring (H-2''/6'') will show a key ³J correlation to the isoxazole carbon C-5, confirming the attachment at the 5-position.

Summary of Final Assignments

By combining the information from all experiments, a definitive assignment can be made. The following table represents typical, validated results for this compound in CDCl₃.

| Atom Number | ¹H Shift (ppm) | Multiplicity (J in Hz) | ¹³C Shift (ppm) | DEPT-135 | Key HMBC Correlations from |

| 4 | 6.91 | s | 98.5 | CH | C3, C5, C1'' |

| 3 | - | - | 163.1 | Quat. | H4, H2'/6' |

| 5 | - | - | 169.2 | Quat. | H4, H2''/6'' |

| 1' | - | - | 129.1 | Quat. | H2'/6', H3'/5' |

| 2', 6' | 7.85 | m | 127.1 | CH | C3, C4', C1' |

| 3', 5' | 7.48 | m | 129.2 | CH | C1', C4' |

| 4' | 7.51 | m | 130.5 | CH | C2'/6' |

| 1'' | - | - | 127.4 | Quat. | H4, H2''/6'', H3''/5'' |

| 2'', 6'' | 7.82 | d (8.6) | 127.5 | CH | C5, C4'', C1'' |

| 3'', 5'' | 7.46 | d (8.6) | 129.5 | CH | C1'', C4'' |

| 4'' | - | - | 136.4 | Quat. | H2''/6'', H3''/5'' |

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and self-validating methodology for the complete structural elucidation of 5-(p-Chlorophenyl)-3-phenylisoxazole. The workflow described herein, particularly the use of the HMBC experiment to establish long-range heteronuclear connectivities, is broadly applicable to the characterization of other complex heterocyclic systems. Following these detailed protocols enables researchers to confidently verify the structure and purity of their synthesized compounds, which is a critical step in any chemical research, particularly in the field of drug discovery and development.

References

-

Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE Repository, University of Florence. [Link]

-

Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

Baumstark, A. L., et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. Heterocyclic Communications, 21(5), 279-283. [Link]

-

Wasylishen, R. E., & Schaefer, T. (1975). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry, 53(20), 3081-3085. [Link]

-

Schaefer, T., & Rowbotham, J. B. (1976). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 54(14), 2228-2234. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB Repository. [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

-

17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Heterocyclic Communications. [Link]

-

Request PDF: Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. ResearchGate. [Link]

-

"Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education. [Link]

-

Chafin, K., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13574-13585. [Link]

-

Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 39(8), 491-503. [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie. [Link]

-

Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Course Hero. [Link]

-

Akocak, S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5240. [Link]

-

Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

-

Micetich, R. G. (1970). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. [Link]

-

Westwood, M., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Androgen Receptor. Journal of Medicinal Chemistry, 64(11), 7598-7613. [Link]

-

one pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. International Journal of Research in Pharmacy and Science. [Link]

-

Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Indian Journal of Chemistry. [Link]

-

2D NMR. EPFL. [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. flore.unifi.it [flore.unifi.it]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. epfl.ch [epfl.ch]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. reddit.com [reddit.com]

- 9. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. sciarena.com [sciarena.com]

- 12. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]

High-Resolution HPLC Method Development for 5-(p-Chlorophenyl)-3-phenylisoxazole

Regioisomer Separation, Quantitation, and Validation Protocols

Executive Summary & Chemical Context[1][2][3][4]

5-(p-Chlorophenyl)-3-phenylisoxazole is a biologically significant pharmacophore, often synthesized via [3+2] cycloaddition of nitrile oxides with alkynes. A critical challenge in its analysis is the separation of the target molecule from its regioisomer, 3-(p-Chlorophenyl)-5-phenylisoxazole , and unreacted precursors.

This guide moves beyond generic "cookbooks" to provide a first-principles approach to method development. We prioritize the separation of regioisomers—a common bottleneck in isoxazole chemistry—utilizing the specific electronic properties of the chlorophenyl group to drive selectivity.

| Property | Value / Characteristic | Implication for HPLC |

| LogP (Predicted) | ~4.5 - 5.0 | Highly lipophilic; requires high % organic mobile phase. |

| Solubility | Insoluble in water; Soluble in ACN, MeOH, THF | Samples must be prepared in ACN or MeOH. |

| Chromophore | Conjugated diaryl isoxazole | Strong UV absorption expected at 250–275 nm. |

| Critical Impurity | Regioisomer (3-Cl-phenyl / 5-phenyl) | Requires high-efficiency column or π-π selective stationary phase. |

Method Development Strategy: The "Why" Behind the Parameters

2.1 Stationary Phase Selection: C18 vs. Phenyl-Hexyl

While a standard C18 (Octadecyl) column provides robust hydrophobic retention, it often fails to resolve regioisomers with identical hydrophobicity but different electronic distributions.

-

Recommendation: Start with a Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax SB-Phenyl).

-

Mechanism: The p-chlorophenyl group is electron-deficient compared to the phenyl group. A Phenyl-Hexyl phase engages in π-π interactions that discriminate based on electron density, offering superior selectivity (α) for the regioisomers compared to the purely dispersive forces of C18.

2.2 Mobile Phase Architecture

-

Solvent A (Aqueous): 0.1% Formic Acid in Water. The acid suppresses silanol activity on the silica support, reducing peak tailing.

-

Solvent B (Organic): Acetonitrile (ACN).[1] ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and lower viscosity, allowing for higher flow rates and better peak efficiency for these lipophilic compounds.

2.3 Detection Wavelength[2][3][4][5]

-

Primary: 254 nm (Universal aromatic detection).

-

Secondary: 270 nm (Likely λmax for the conjugated isoxazole system).

-

Strategy: Use a Diode Array Detector (DAD) to scan 200–400 nm during the scouting run to determine the precise λmax for the specific isomer.

Experimental Protocols

Phase 1: The Scouting Gradient (The "Map")

Goal: Determine elution range and identify λmax.

System Setup:

-

Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

-

Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Sample Prep: Dissolve 1 mg of crude solid in 1 mL ACN (1000 ppm). Dilute to 100 ppm for injection.

Gradient Table (Scouting):

| Time (min) | % Solvent A (0.1% FA/H2O) | % Solvent B (ACN) | Event |

|---|---|---|---|

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Injection |

| 12.0 | 5 | 95 | Linear Ramp |

| 15.0 | 5 | 95 | Hold (Wash) |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | Stop |

Decision Point:

-

If the peak elutes before 6 min : The compound is less retentive; switch to Isocratic 50:50.

-

If the peak elutes between 8-11 min (Likely): Use a shallow gradient or high-organic isocratic method (e.g., 70-80% B).

Phase 2: Optimization for Regioisomer Resolution

Goal: Maximize resolution (Rs > 1.5) between 5-(p-chlorophenyl) and 3-(p-chlorophenyl) isomers.

Optimized Method Parameters:

-

Mode: Isocratic (Preferred for stability/robustness) or Shallow Gradient.

-

Mobile Phase: ACN : 0.1% Formic Acid (75 : 25 v/v). Note: Adjust %ACN ±5% to center the peak.

-

Flow Rate: 1.2 mL/min (If backpressure permits).

Protocol:

-

Prepare a mixed standard containing both regioisomers (if available) or a crude reaction mixture known to contain both.

-

Inject using the parameters above.[3]

-

Calculate Resolution (Rs):

-

If

: Lower temperature to 25°C (improves selectivity) or switch organic modifier to Methanol (changes selectivity via H-bonding).

Phase 3: Validation Framework (ICH Q2 R2)

Goal: Prove the method is "fit for purpose" (Quantitation).

1. Specificity:

-

Inject Solvent Blank, Placebo (if formulation), and Impurity Spiked Sample.

-

Acceptance: No interference at the retention time of the main peak. Peak Purity Index (DAD) > 990.

2. Linearity:

-

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, 150% of target concentration (e.g., 50–150 µg/mL).

-

Acceptance: Correlation coefficient (

)

3. Precision (Repeatability):

-

6 injections of the 100% standard.

-

Acceptance: RSD of Peak Area

.

4. LOD / LOQ:

-

Determine via Signal-to-Noise (S/N) ratio.

-

LOD: S/N

. -

LOQ: S/N

.

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Lifecycle

This flowchart illustrates the decision-making process from initial scouting to final validation.

Caption: Step-by-step workflow for developing a robust HPLC method for isoxazole derivatives.

Diagram 2: Separation Mechanism (Selectivity)

Visualizing why Phenyl-Hexyl phases are superior for this specific separation.

Caption: Comparison of C18 vs. Phenyl-Hexyl mechanisms. Phenyl phases leverage electronic differences.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interactions | Ensure Mobile Phase A pH is < 3.0 (Add 0.1% Formic Acid). |

| Split Peaks | Sample solvent mismatch | Dissolve sample in Mobile Phase (or 50:50 ACN:Water) instead of 100% ACN. |

| Retention Drift | Temperature fluctuation | Use a column oven (thermostat) set to 30°C ± 0.5°C. |

| Baseline Noise | UV Cutoff interference | Ensure ACN is HPLC Grade; avoid THF or Acetone in mobile phase. |

References

-

ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[6] Link

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[7] (General reference for Phenyl-Hexyl selectivity mechanisms).

-

Krishnaiah, M., et al. (2009).[8] 4-(4-Chlorophenyl)-5-phenylisoxazole.[8][9] Acta Crystallographica Section E. (Structural confirmation and context).[8] Link

-

Batista, et al. (2022). Development and validation of an RP-HPLC method for analysis of [isoxazole derivatives] and its impurities. Pharmacia. (Methodology precedent for chlorinated isoxazoles). Link

Sources

- 1. scribd.com [scribd.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]

- 6. mastercontrol.com [mastercontrol.com]

- 7. ijopaar.com [ijopaar.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-(4-Chlorophenyl)-5-phenylisoxazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of 5-(p-Chlorophenyl)-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This scaffold is a key component in several approved drugs, highlighting its therapeutic relevance. Isoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound, 5-(p-Chlorophenyl)-3-phenylisoxazole, is a member of this versatile class of molecules. Its structural features suggest potential interactions with various biological targets, making it a compound of interest for drug discovery and development.

This guide provides a comprehensive overview of in vitro assays to characterize the biological activity of 5-(p-Chlorophenyl)-3-phenylisoxazole. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to obtain reliable and reproducible data. We will explore methods to assess its cytotoxic effects on both cancerous and non-cancerous cell lines, its potential as an anti-inflammatory agent through the analysis of key inflammatory mediators, and its possible mechanism of action via the inhibition of cyclooxygenase (COX) enzymes.

I. Preliminary Assessment: Cytotoxicity Profiling

A fundamental initial step in the evaluation of any compound is to determine its cytotoxic profile. This allows for the establishment of a therapeutic window and informs the concentration ranges for subsequent functional assays. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for screening against both adherent cancer cell lines (e.g., PC3, human prostate cancer) and immune cells (e.g., RAW 264.7, murine macrophages).

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

5-(p-Chlorophenyl)-3-phenylisoxazole

-

Human prostate cancer cell line (PC3) and/or murine macrophage cell line (RAW 264.7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 5-(p-Chlorophenyl)-3-phenylisoxazole in DMSO.

-

Perform serial dilutions of the compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 24 to 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Parameter | Recommendation |

| Cell Lines | PC3 (prostate cancer), RAW 264.7 (macrophages) |

| Seeding Density | 5,000 - 10,000 cells/well |

| Compound Concentrations | 0.1 - 100 µM (or as determined by preliminary tests) |

| Incubation Time | 24 - 72 hours |

| MTT Concentration | 0.5 mg/mL (final) |

| Wavelength | 570 nm |

II. Evaluation of Anti-Inflammatory Activity

Many isoxazole derivatives have demonstrated anti-inflammatory properties. A common in vitro model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Protocol 2: Cytokine Quantification by ELISA

Principle: This protocol measures the concentration of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 macrophages treated with 5-(p-Chlorophenyl)-3-phenylisoxazole using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete RPMI-1640 medium

-

5-(p-Chlorophenyl)-3-phenylisoxazole

-

Lipopolysaccharide (LPS) from E. coli

-

Mouse TNF-α and IL-6 ELISA kits

-

24-well cell culture plates

Procedure:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of 5-(p-Chlorophenyl)-3-phenylisoxazole (determined from the MTT assay) for 2 hours. Include a vehicle control.

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plates at a low speed to pellet any detached cells.

-

Carefully collect the cell culture supernatants and store them at -80°C until use.

-

-

ELISA Assay:

-

Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for each cytokine using the provided standards.

-

Determine the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.

-

Compare the cytokine levels in the compound-treated groups to the LPS-stimulated vehicle control group to determine the percentage of inhibition.

III. Mechanistic Studies: Cyclooxygenase (COX) Inhibition Assay

A plausible mechanism for the anti-inflammatory effects of isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation.

Protocol 3: Fluorometric COX-2 Inhibitor Screening Assay

Principle: This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme. A probe is used that produces a fluorescent signal proportional to the amount of PGG2 generated.

Materials:

-

COX-2 Inhibitor Screening Kit (e.g., from MilliporeSigma or similar)

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

-

5-(p-Chlorophenyl)-3-phenylisoxazole

-

Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

Procedure:

-

Reagent Preparation:

-

Prepare all reagents as per the kit manufacturer's instructions. Reconstitute the COX-2 enzyme and arachidonic acid.

-

-

Assay Plate Preparation:

-

Prepare serial dilutions of 5-(p-Chlorophenyl)-3-phenylisoxazole and the positive control (Celecoxib) at 10x the final desired concentration in the assay buffer.

-

Add 10 µL of the diluted test compounds, positive control, or assay buffer (for enzyme control) to the respective wells of a 96-well plate.

-

-

Enzyme and Substrate Addition:

-

Follow the kit's protocol for the addition of the COX-2 enzyme, probe, and cofactor to all wells.

-

Initiate the reaction by adding arachidonic acid.

-

-

Fluorescence Measurement:

-

Immediately begin measuring the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes.

-

Data Analysis:

-

Calculate the slope of the kinetic curve for each well.

-

Determine the percentage of COX-2 inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

-

Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

| Parameter | Recommendation |

| Enzyme | Recombinant Human COX-2 |

| Substrate | Arachidonic Acid |

| Detection | Fluorometric (Ex/Em = 535/587 nm) |

| Positive Control | Celecoxib |

| Data Analysis | IC₅₀ determination from dose-response curve |

IV. Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

Caption: Experimental workflow for the in vitro characterization of 5-(p-Chlorophenyl)-3-phenylisoxazole.

V. Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory activity of isoxazole derivatives often involves the modulation of key signaling pathways that lead to the production of inflammatory mediators. A common pathway involves the inhibition of COX-2, which in turn reduces the synthesis of prostaglandins.

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

References

- Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.

-

Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. (2012, June 18). PLOS ONE. Retrieved from [Link]

-

Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate. (2012, June 18). PubMed. Retrieved from [Link]

-

Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC. (2012, June 18). PubMed Central. Retrieved from [Link]

-

4-(4-Chlorophenyl)-5-phenylisoxazole - ResearchGate. Retrieved from [Link]

- A review of isoxazole biological activity and present synthetic techniques.

-

Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC. (2025, November 5). Retrieved from [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Retrieved from [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025, August 18). PubMed. Retrieved from [Link]

- Elaborating 5-(4-Chlorophenyl)

Troubleshooting & Optimization

Minimizing side reactions in 1,3-dipolar cycloaddition of nitrile oxides

Status: Operational Operator: Senior Application Scientist Subject: Minimizing Side Reactions in 1,3-Dipolar Cycloaddition

Welcome to the Technical Support Center

You are likely here because your LC-MS shows a dominant peak that isn't your product, or your isolated yield is hovering around 30% despite full conversion of the starting material.

Nitrile oxides (

This guide is structured to troubleshoot the three primary failure modes: Dimerization (Furoxan formation) , Regiochemical Drift , and Generation Failure .

Module 1: The Dimerization Dilemma (Furoxan Formation)

The Issue:

You observe a precipitate or a non-polar byproduct. Yields are low.

Diagnosis:

Your nitrile oxide concentration (

The Mechanism:

Dimerization is second-order with respect to the nitrile oxide (

-

If you dump your reagents in all at once,

spikes. The squared term dominates. Dimerization wins. -

If you keep

low, the linear dependence on the alkene (present in excess) allows cycloaddition to win.

Troubleshooting Q&A

Q: I used 1.5 equivalents of alkene, but I still see 50% furoxan. Why? A: 1.5 equivalents is insufficient for unstable aliphatic nitrile oxides.

-

Fix: Increase dipolarophile load to 3–5 equivalents if the alkene is cheap.

-

Advanced Fix: If the alkene is precious, you must use a Syringe Pump Addition protocol (see Module 4) to keep the steady-state concentration of the nitrile oxide near zero.

Q: Can I reverse the dimerization? A: generally, no. Furoxans are thermodynamically stable "dead ends" under standard cycloaddition conditions. Prevention is the only cure.

Visualization: The Kinetic Competition

Figure 1: The fate of the nitrile oxide depends on concentration and temperature. Path B dominates if generation is too fast.

Module 2: Regioselectivity & Stereocontrol

The Issue: You isolated the product, but NMR shows a mixture of 3,5- and 3,4-disubstituted isomers, or a mix of diastereomers.

The Science (FMO Theory): Nitrile oxides are typically LUMO-controlled dipoles.

-

Regioselectivity: For terminal alkenes, the 3,5-isomer is heavily favored due to steric hindrance (the R-group of the dipole avoids the R-group of the alkene).

-

Stereoselectivity: In chiral substrates, the "inside-alkoxy" effect often dictates facial selectivity.

Troubleshooting Q&A

Q: I need the 3,4-isomer, but I'm getting 95% 3,5-isomer. A: This is thermodynamically and kinetically difficult with simple alkenes.

-

Fix: Use an electron-deficient dipolarophile (e.g., nitroalkene or acrylate) where electronic orbital coefficients might override sterics.

-

Alternative: Use an intramolecular tether (INOC - Intramolecular Nitrile Oxide Cycloaddition) to force the 3,4-geometry via ring constraints.

Q: My chiral allylic alcohol gave a 1:1 mixture of diastereomers. A: You relied on 1,2-induction (sterics) alone, which is often weak.

-

Fix: Use Directed Cycloaddition . Add a Lewis Acid like Mg(II) (e.g., Grignard or MgBr

). The Magnesium chelates the allylic alcohol oxygen and the nitrile oxide oxygen, locking the conformation and directing the attack to the syn face.

Module 3: Selecting the Right Generation Method

Choosing the wrong generation method is the second most common cause of failure.

| Method | Reagents | Best For... | Known Issues |

| Huisgen (Classic) | Chloroxime + Base (NEt | Stable/Aromatic Nitrile Oxides | Fast generation leads to dimerization. Chloroximes are skin irritants. |

| Mukaiyama | Nitroalkane + PhNCO + NEt | Unstable Aliphatic Nitrile Oxides | Requires dehydration.[1] PhNCO byproduct (urea) can be hard to remove. |

| Hypervalent Iodine | Aldoxime + PIDA/PIFA or t-BuOI | "Green" Synthesis / Acid Sensitive | Avoids chlorinated precursors. Mild conditions. |

| NCS/Bleach | Aldoxime + NCS or NaOCl | Large Scale / Cheap | Harsh oxidant. Can over-oxidize sensitive functional groups. |

Module 4: Experimental Protocols

Protocol A: The "Slow Addition" Standard (Huisgen Method)

Use this for minimizing dimerization when reagents are precious.

Reagents:

-

Hydroximoyl chloride (Precursor)

-

Triethylamine (Base)

-

DCM or Toluene (Solvent)

Workflow:

-

Dissolve the Dipolarophile (1.0 equiv) and Hydroximoyl chloride (1.2 equiv) in DCM (0.1 M relative to alkene).

-

Prepare a separate solution of Triethylamine (1.5 equiv) in DCM.

-

Load the base solution into a gas-tight syringe.

-

Set up a syringe pump to add the base over 8–12 hours at room temperature.

-

Why? The base is the trigger. By limiting the base, you limit the instantaneous concentration of the nitrile oxide.

-

-

Monitor by TLC. If the precursor remains but alkene is gone, stop.

Protocol B: Hypervalent Iodine Oxidation (Green/Mild)

Use this for acid-sensitive substrates or to avoid handling hydroximoyl chlorides.

Reagents:

-

Aldoxime (1.0 equiv)

-

Dipolarophile (1.5–2.0 equiv)

-

[Bis(acetoxy)iodo]benzene (PIDA) (1.1 equiv)

-

Solvent: MeOH or TFE (Trifluoroethanol)

Workflow:

-

Dissolve Aldoxime and Dipolarophile in MeOH.

-

Add PIDA portion-wise over 30 minutes at 0°C.

-

Note: The reaction generates acetic acid byproduct.

-

-

Warm to Room Temperature and stir for 2 hours.

-

Workup: Remove solvent, dissolve in EtOAc, wash with sat. NaHCO

(removes acetic acid) and Na

Visualization: Syringe Pump Setup Logic

Figure 2: The slow addition of base ensures the nitrile oxide is generated only as fast as it can be trapped by the dipolarophile.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4][5][6][7][8][9][10][11] Past and Future. Angewandte Chemie International Edition. Link

-

Organic Chemistry Portal. 1,3-Dipolar Cycloaddition - Huisgen Reaction.Link

-

Mukaiyama, T., & Hoshino, T. (1960). The Reaction of Primary Nitroparaffins with Isocyanates.[1] Journal of the American Chemical Society. Link

-

Mendelsohn, B. A., et al. (2009).[2][12] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents.[12] Organic Letters.[2][5][12] Link

-

Kanemasa, S., et al. (1994). Magnesium(II)-Mediated Stereocontrolled Nitrile Oxide Cycloaddition.[4] Bulletin of the Chemical Society of Japan.[6] Link

Sources

- 1. connectsci.au [connectsci.au]

- 2. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. The Anti-Directing Effect of an Allylic Oxygen and Some New Results on the Ring Metalation of Isoxazolines. A Synthesis of (±)-Blastmycinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]

Technical Support Center: Enhancing the Stability of 5-(p-Chlorophenyl)-3-phenylisoxazole in Solution

Introduction: Welcome to the technical support center for 5-(p-Chlorophenyl)-3-phenylisoxazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. 5-(p-Chlorophenyl)-3-phenylisoxazole is a valuable heterocyclic compound with applications in medicinal chemistry and materials science.[1][2][3] However, the inherent chemical nature of the isoxazole ring presents specific stability challenges in solution. The weak N-O bond within the isoxazole scaffold makes it susceptible to cleavage under various experimental conditions, potentially compromising the integrity of your results.[4][5]

This document provides a comprehensive, question-and-answer-based troubleshooting guide to help you anticipate, identify, and mitigate stability issues. By understanding the underlying degradation mechanisms, you can implement robust experimental protocols to ensure the reliability and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

Q1: What are the primary factors that can cause 5-(p-Chlorophenyl)-3-phenylisoxazole to degrade in solution?

A1: The degradation of 5-(p-Chlorophenyl)-3-phenylisoxazole is primarily driven by four factors: pH, light, temperature, and the presence of oxidizing agents. The isoxazole ring is an electron-rich aromatic system, but the nitrogen-oxygen (N-O) bond is inherently weak and serves as a primary site for degradation reactions.[5]

-

pH-Mediated Hydrolysis: The compound is particularly susceptible to base-catalyzed hydrolysis. In alkaline conditions, the isoxazole ring can be opened, leading to the formation of α-cyanoenol metabolites or related species.[6][7] While more stable in acidic to neutral conditions, strong acidic environments can also promote ring cleavage.[8]

-

Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy needed to break the N-O bond.[4][9][10] This can lead to a variety of outcomes, including isomerization to the corresponding oxazole or fragmentation into smaller molecules.[11][12]

-

Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Thermal decomposition of isoxazoles often proceeds through the cleavage of the N-O bond to form reactive intermediates like vinylnitrenes, which then undergo further rearrangements.[12][13]

-

Oxidative Degradation: The presence of dissolved oxygen in solvents or reactive oxygen species can lead to oxidative attack on the isoxazole ring, resulting in a complex mixture of degradation products.[14][15]

Q2: What are the common signs that my compound is degrading in solution?

A2: You can monitor for degradation both visually and analytically.

-

Visual Cues: A change in the color of the solution or the formation of a precipitate can indicate that the compound is no longer stable.

-

Analytical Evidence: The most reliable method is through chromatography, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method. Signs of degradation include:

-

A decrease in the peak area of the parent 5-(p-Chlorophenyl)-3-phenylisoxazole compound over time.

-

The appearance of new peaks in the chromatogram, which correspond to degradation products.

-

A shift in the retention time of the main peak, which could indicate a change in the compound or its interaction with the column due to the presence of degradants.

-

Section 2: Troubleshooting Guide - Common Problems and Solutions

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: I'm observing a rapid and consistent loss of my parent compound in solution, even at room temperature.

-

Possible Cause A: Base-Catalyzed Hydrolysis.

-

Why it happens: Your solution is likely at a basic pH (>8). Hydroxide ions can attack the isoxazole ring, initiating a ring-opening cascade. This process is significantly faster at elevated temperatures but can be notable even at ambient temperature over several hours.[6] The drug leflunomide, which also contains an isoxazole ring, demonstrates a half-life of only 1.2 hours at 37°C in a pH 10 buffer.[6]

-

Solution: pH Control and Optimization.

-

Measure the pH: Immediately measure the pH of your solution.

-

Buffer the Solution: If your experimental design allows, buffer the solution to a neutral or slightly acidic pH range (ideally pH 6-7.5). Phosphate or citrate buffers are common choices.[8]

-

Conduct a pH Profile Study: If stability is critical, perform a preliminary study by dissolving the compound in a series of buffers across a pH range (e.g., pH 3 to 9) and monitor its stability over time with HPLC to identify the optimal pH for your application.

-

-

-

Possible Cause B: Photodegradation from Ambient Light.

-

Why it happens: Standard laboratory lighting, especially fluorescent lights, emits a broad spectrum of light that includes UV wavelengths. Isoxazoles can absorb this energy, leading to photochemical reactions.[9][11] Studies on other isoxazoles have shown that UV254 light can cause ultrafast degradation.[9][10]

-

Solution: Rigorous Light Protection.

-

Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to block UV light.

-